methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a fluorinated tetrahydroisoquinoline derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) substituent linked via a carbamoyl group at position 1 of the isoquinoline scaffold.
Properties
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKTYZYRMDJYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Pictet-Spengler reaction, which forms the isoquinoline skeleton from a suitable precursor
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form quinones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: The fluorine atom at the 7-position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Derivatives with different substituents at the 7-position.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including anticancer and antimicrobial studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of certain cancers and infections.
Industry: It may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit certain enzymes or receptors involved in cell proliferation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related tetrahydroisoquinoline derivatives, focusing on substituent variations and their impact on physicochemical and biological properties. Key analogs include:
Key Findings:
This may enhance receptor binding specificity .
Synthetic Accessibility :
- The target compound shares a common Pictet-Spengler reaction pathway with analogs 226b and 226c, but requires selective introduction of the carbamoyl group and fluorine, leading to moderate yields (~43% for 274a vs. higher yields for simpler analogs like 6d) .
Stereochemical Considerations :
- Compounds like 226b and 226c exhibit rotational isomerism (e.g., 55:45 or 1:1 ratios of rotamers), whereas the target compound’s rigid carbamoyl group may reduce conformational flexibility, simplifying spectroscopic characterization .
Solubility: The methyl carboxylate group enhances aqueous solubility relative to ethyl esters (e.g., 6d) .
Data Gaps :
- Detailed pharmacokinetic profiles (e.g., half-life, clearance) compared to analogs.
- Crystallographic studies to confirm conformational preferences (using tools like Mercury CSD) .
Biological Activity
Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
- IUPAC Name : Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Molecular Formula : C20H19ClN2O4
- Molecular Weight : 386.83 g/mol
- CAS Number : 171752-68-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthesis pathway may include the formation of intermediates that incorporate the benzo[d][1,3]dioxole moiety known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in various cancers .
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that treatment with this compound leads to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analysis demonstrated that the compound induces cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .
- Mitochondrial Pathway Activation : The compound influences mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2 .
Case Studies and Research Findings
Several research studies have documented the biological activity of similar compounds derived from benzo[d][1,3]dioxole:
Q & A
Q. What are the key synthetic pathways for synthesizing methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step procedures:
Acylation : React 7-fluoro-3,4-dihydroisoquinoline with benzo[d][1,3]dioxol-5-amine in the presence of a coupling agent (e.g., EDCI or DCC) to form the carbamoyl linkage .
Esterification : Introduce the methyl carboxylate group via nucleophilic substitution or transesterification under reflux conditions using methanol and acid catalysis .
- Critical Parameters : Solvent choice (e.g., dichloromethane or acetic acid) and reaction temperature (60–80°C) significantly impact yield (reported 45–68%) and purity.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluoro at C7, carbamoyl at C1) and dihydroisoquinoline backbone .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (expected [M+H] ~415.3 Da) and fragmentation patterns .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm) and carbamoyl N-H bonds (~3300 cm) .
Q. What are the primary challenges in purifying this compound?
- Methodological Answer :
- Chromatographic Challenges : Due to polar functional groups (carbamoyl, ester), reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (pH 2.5–3.0) is recommended .
- Crystallization Issues : Low solubility in non-polar solvents necessitates use of ethyl acetate/hexane mixtures for recrystallization .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% via controlled dielectric heating .
- Catalyst Screening : Test Pd/C or Ru-based catalysts for selective carbamoyl bond formation, minimizing side products like N-oxide derivatives .
- Table : Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional | 45–68 | 85–90 |
| Microwave-Assisted | 60–75 | 92–95 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-type specificity .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylate) that may contribute to observed discrepancies .
- Receptor Binding Assays : Compare affinity for off-target receptors (e.g., GPCRs vs. kinases) using radioligand displacement studies .
Q. How does the fluoro substituent at C7 influence electronic and steric properties?
- Methodological Answer :
- Computational Modeling : DFT calculations (B3LYP/6-31G**) show fluorine’s electron-withdrawing effect reduces electron density at C6, enhancing electrophilic reactivity .
- Steric Maps : Molecular dynamics simulations reveal minimal steric hindrance, allowing carbamoyl group to adopt planar conformations for target binding .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:
- Major Degradants : Hydrolyzed ester (10–15% under acidic conditions) .
- Optimal Storage : -20°C in amber vials with desiccants; stability >12 months .
Data Contradiction Analysis
Q. Why do NMR spectra from different labs show variability in aromatic proton signals?
- Methodological Answer :
- Solvent Effects : DMSO-d vs. CDCl shifts δH values by 0.2–0.5 ppm due to hydrogen bonding with carbamoyl groups .
- Tautomerism : Dynamic equilibrium between enol and keto forms in solution may cause signal splitting; use DO exchange to confirm .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
